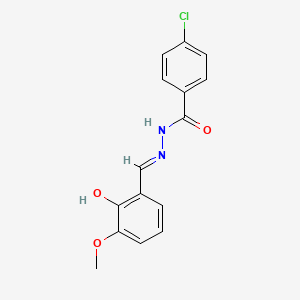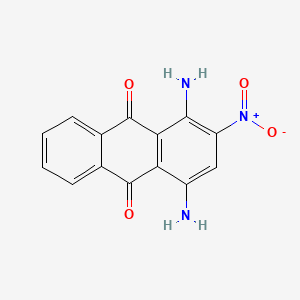![molecular formula C15H13IN2O2 B11692971 N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11692971.png)
N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(2-Hydroxyphenyl)ethyliden]-3-iodobenzohydrazid ist ein Hydrazon-Derivat, das für seine vielseitigen Anwendungen in verschiedenen Bereichen der Wissenschaft bekannt ist. Diese Verbindung ist durch das Vorhandensein einer Azomethingruppe (–CONH–N=CH–) und eines Iodatomas gekennzeichnet, die zu ihren einzigartigen chemischen Eigenschaften und ihrer Reaktivität beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[1-(2-Hydroxyphenyl)ethyliden]-3-iodobenzohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 3-Iodobenzohydrazid und 2-Hydroxyacetophenon. Die Reaktion wird üblicherweise in einem Ethanolmedium unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung der Hydrazonbindung zu erleichtern, und das Produkt wird dann durch Umkristallisation gereinigt.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für N'-[1-(2-Hydroxyphenyl)ethyliden]-3-iodobenzohydrazid nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit, um höhere Ausbeuten und Reinheit zu erreichen.
Wissenschaftliche Forschungsanwendungen
N'-[1-(2-Hydroxyphenyl)ethyliden]-3-iodobenzohydrazid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Biologie: Untersucht auf sein Potenzial als Antioxidans und Antitumormittel.
Medizin: Erforscht auf seine zytotoxischen Eigenschaften gegenüber Krebszellen.
Industrie: Als Korrosionsinhibitor für Baustahl in sauren Umgebungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N'-[1-(2-Hydroxyphenyl)ethyliden]-3-iodobenzohydrazid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung kann an Metallionen binden und stabile Komplexe bilden, die einzigartige Eigenschaften aufweisen.
Beteiligte Wege: Es kann oxidative Stresspfade modulieren, was zu seiner antioxidativen Aktivität beiträgt.
Wirkmechanismus
The mechanism of action of N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-3-IODOBENZOHYDRAZIDE involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the iodinated benzohydrazide moiety can engage in halogen bonding and nucleophilic substitution reactions. These interactions contribute to the compound’s biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
- N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]ISONICOTINOHYDRAZIDE
- N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]METHOXYCARBOHYDRAZIDE
Comparison: N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-3-IODOBENZOHYDRAZIDE is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This differentiates it from other hydrazone derivatives that lack halogen substitution, thereby expanding its utility in various chemical and biological applications.
Analyse Chemischer Reaktionen
Reaktionstypen
N'-[1-(2-Hydroxyphenyl)ethyliden]-3-iodobenzohydrazid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Azomethingruppe in ein Amin umwandeln.
Substitution: Das Iodatom kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.
Substitution: Nucleophile wie Natriumazid (NaN₃) und Thiole können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Oxidation: Oxidierte Derivate mit veränderten funktionellen Gruppen.
Reduktion: Amine und andere reduzierte Formen.
Substitution: Produkte mit substituierten Iodatomen, die zu verschiedenen funktionalisierten Derivaten führen.
Eigenschaften
Molekularformel |
C15H13IN2O2 |
|---|---|
Molekulargewicht |
380.18 g/mol |
IUPAC-Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-iodobenzamide |
InChI |
InChI=1S/C15H13IN2O2/c1-10(13-7-2-3-8-14(13)19)17-18-15(20)11-5-4-6-12(16)9-11/h2-9,19H,1H3,(H,18,20)/b17-10+ |
InChI-Schlüssel |
VVOBOCWTMHCQBQ-LICLKQGHSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)I)/C2=CC=CC=C2O |
Kanonische SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)I)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692890.png)
![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)



![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692930.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11692939.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692949.png)

![(4Z)-2-(4-chloro-3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11692959.png)
![Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B11692960.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11692964.png)
![N'-((1E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylene)-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692966.png)
